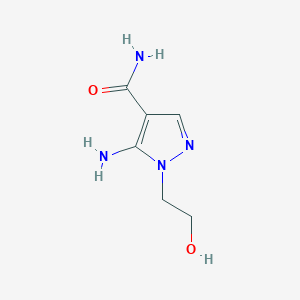

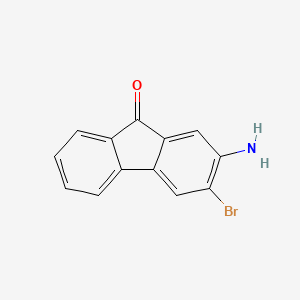

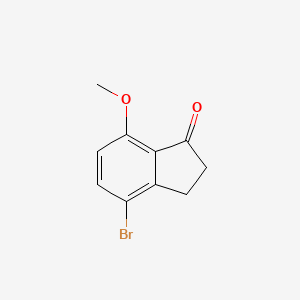

![molecular formula C7H5BrN2 B1267429 3-Bromoimidazo[1,2-a]pyridine CAS No. 4926-47-0](/img/structure/B1267429.png)

3-Bromoimidazo[1,2-a]pyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Bromoimidazo[1,2-a]pyridines can be achieved through multiple methods. One notable approach involves the use of α-bromoketones and 2-aminopyridine under different conditions. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines have been synthesized from α-bromoketones and 2-aminopyridine, showcasing the chemodivergent nature of these reactions depending on the choice of solvents and catalysts (Liu et al., 2019). Another technique involves copper-mediated aerobic oxidative coupling, which tolerates various functional groups and yields a series of 3-bromo-imidazo[1,2-a]pyridines under mild conditions (Zhou et al., 2016).

Applications De Recherche Scientifique

Synthèse Chémodivergente

Les 3-bromoimidazo[1,2-a]pyridines peuvent être synthétisées à partir d'α-bromocétones et de 2-aminopyridine dans différentes conditions réactionnelles . Ce processus implique une rupture de liaison C–C favorisée par I2 et TBHP, et les conditions réactionnelles sont douces et sans métaux .

Applications Pharmaceutiques

Les N-(pyridin-2-yl)amides et les imidazo[1,2-a]pyridines, qui peuvent être synthétisées à partir de 3-bromoimidazo[1,2-a]pyridine, ont suscité un grand intérêt en raison de leurs applications médicinales variées . Elles servent de pharmacophores pour de nombreuses molécules ayant une valeur biologique et thérapeutique significative .

Synthèse Monocouche

Les dérivés de this compound peuvent être synthétisés directement à partir de la réaction d'un dérivé de 2-aminopyridine avec des dérivés d'α-halocétone dans le DMSO à température ambiante . Ce processus s'accompagne d'une oxydation du DMSO .

Science des Matériaux

Cette classe d'hétérocycles aromatiques, y compris la this compound, présente un grand potentiel en science des matériaux . Ils ont été rapportés dans différentes applications technologiques .

Dispositifs Optoélectroniques

Les dérivés de this compound ont été utilisés dans le développement de dispositifs optoélectroniques . Ils présentent des propriétés luminescentes prometteuses, ce qui les rend adaptés à de telles applications .

Capteurs

Ces composés ont également trouvé des applications dans le développement de capteurs . Leurs propriétés chimiques uniques les rendent adaptés à la détection de substances ou de conditions spécifiques .

Médicaments Anticancéreux

Les dérivés de this compound ont été utilisés dans le développement de médicaments anticancéreux . Leur capacité à interagir avec certaines cibles biologiques en fait des candidats potentiels pour la thérapie du cancer .

Émetteurs pour Microscopie et Imagerie Confocale

Ces composés ont été utilisés comme émetteurs pour la microscopie et l'imagerie confocale . Leurs propriétés luminescentes les rendent adaptés à ces applications, fournissant des images à haute résolution .

Mécanisme D'action

Target of Action

It’s known that imidazo[1,2-a]pyridines, a class of compounds to which 3-bromoimidazo[1,2-a]pyridine belongs, have significant biological and therapeutic value . They serve as pharmacophores for many molecules .

Mode of Action

It’s synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The synthesis involves a one-pot tandem cyclization/bromination process . The cyclization to form imidazopyridines is promoted by further bromination .

Biochemical Pathways

The compound is part of the imidazo[1,2-a]pyridines class, which is known to interact with various biological pathways due to their varied medicinal applications .

Result of Action

Compounds within the imidazo[1,2-a]pyridines class are known to have significant biological and therapeutic effects .

Action Environment

It’s known that the synthesis of this compound requires specific reaction conditions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-bromoimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-5-9-7-3-1-2-4-10(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYSHMNJHJRIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00316592 | |

| Record name | 3-bromoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00316592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4926-47-0 | |

| Record name | 3-Bromoimidazo(1,2-a)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004926470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4926-47-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00316592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromoimidazo[1,2-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Bromoimidazo[1,2-a]pyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98CRW686QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to obtain 3-Bromoimidazo[1,2-a]pyridine?

A1: Several synthetic approaches exist:

- One-pot synthesis using DMSO: This method involves reacting a 2-aminopyridine derivative with an α-haloketone in dimethyl sulfoxide (DMSO) at room temperature. Interestingly, this reaction proceeds with concomitant DMSO oxidation. [, ]

- Microwave-assisted synthesis: This approach utilizes bromodimethylsulfonium ion, generated in situ from HBr and DMSO, for electrophilic aromatic bromination, leading to diverse 3-bromoimidazo[1,2-a]pyridines in good yields. []

- Visible light photocatalysis: This method employs readily available carbon tetrabromide (CBr4) as a bromine source and visible light photocatalysis to brominate 2-arylimidazo[1,2-a]pyridines at the 3-position. []

- Electrochemical synthesis: This method allows direct synthesis of 3-bromoimidazo[1,2-a]pyridines from 2-aminopyridines and α-bromoketones via an electrochemical reaction. []

- Cyclization of 2-(benzylideneamino)pyridinium dihalomethylids: This method involves reacting 2-(benzylideneamino)pyridines with dihalocarbenes, followed by cyclization, to yield 2-aryl-3-haloimidazo[1,2-α]pyridines, including the 3-bromo derivative. []

Q2: Why is this compound considered a versatile building block in organic synthesis?

A2: The bromine atom at the 3-position of the imidazo[1,2-a]pyridine scaffold serves as a handle for further functionalization. This allows for the introduction of a variety of substituents via various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. [] This versatility makes this compound a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and ligands for catalysis.

Q3: Can you provide an example of this compound being used in the synthesis of a pharmaceutically relevant compound?

A3: Yes, this compound is a key intermediate in the synthesis of Minodronic acid, a bone resorption inhibitor. The synthesis involves a condensation reaction between this compound and diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired Minodronic acid intermediate, 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

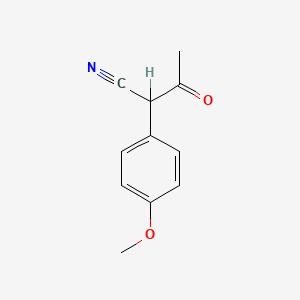

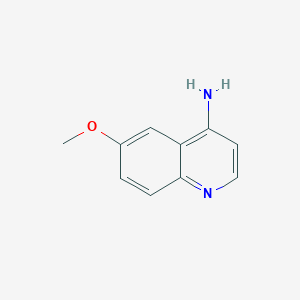

![2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide](/img/structure/B1267346.png)

![6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267356.png)